2-Acetamido-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoic acid
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Overview
Description
2-Acetamido-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoic acid is a chemical compound that belongs to the class of benzodioxole derivatives. This compound is characterized by the presence of an acetamido group and a benzodioxole moiety, which are connected through a prop-2-enoic acid linkage. Benzodioxole derivatives are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoic acid typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 2H-1,3-benzodioxole-5-carbaldehyde with acetamide in the presence of a base, followed by the addition of a suitable acid to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and conditions is carefully controlled to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Acetamido-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoic acid has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly cyclooxygenase (COX) inhibitors.
Medicine: Explored for its anti-inflammatory and cytotoxic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Acetamido-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. For example, as a COX inhibitor, it competitively binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition results in reduced inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid
- N-{4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide
Uniqueness
2-Acetamido-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoic acid is unique due to its specific acetamido and benzodioxole moieties, which confer distinct biological activities. Its ability to act as a COX inhibitor and its potential anti-inflammatory and cytotoxic properties make it a valuable compound for further research and development.
Properties
CAS No. |
66789-45-5 |
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Molecular Formula |
C12H11NO5 |
Molecular Weight |
249.22 g/mol |
IUPAC Name |
2-acetamido-3-(1,3-benzodioxol-5-yl)prop-2-enoic acid |
InChI |
InChI=1S/C12H11NO5/c1-7(14)13-9(12(15)16)4-8-2-3-10-11(5-8)18-6-17-10/h2-5H,6H2,1H3,(H,13,14)(H,15,16) |
InChI Key |
QTNHDDAPMUJZSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(=CC1=CC2=C(C=C1)OCO2)C(=O)O |
Origin of Product |
United States |
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